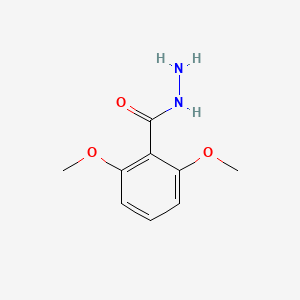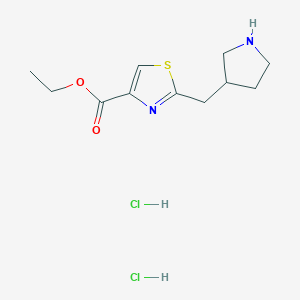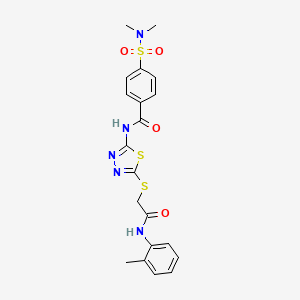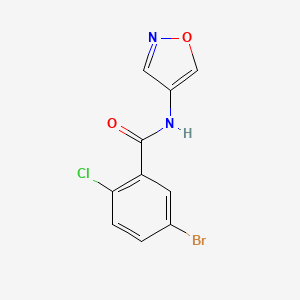![molecular formula C20H18N2O5S3 B2628013 2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid CAS No. 1025013-52-8](/img/structure/B2628013.png)
2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid is a useful research compound. Its molecular formula is C20H18N2O5S3 and its molecular weight is 462.55. The purity is usually 95%.
BenchChem offers high-quality 2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cyclization Applications Research has been conducted on the synthesis and cyclization of compounds bearing structural similarities to the specified chemical, focusing on creating novel molecules with potential therapeutic applications. The reaction of methyl- and methoxyaminobenzenethiols with acrylic acid, leading to the formation of various benzothiazepin-4(5H)-ones and their derivatives, exemplifies the chemical's relevance in synthesizing heterocyclic compounds with potential biological activities (Rutkauskas, Kantminienė, & Beresnevieius, 2008).
Antimicrobial and Antioxidant Properties Studies on novel lignan derivatives, including structural motifs similar to the specified compound, have revealed promising antimicrobial and antioxidant properties. The Stobbe condensation approach was utilized to synthesize compounds screened for their antimicrobial and antioxidant activities, highlighting the chemical's potential in developing new antimicrobial agents (Raghavendra, Renuka, Kumar, & Shashikanth, 2017).
Anticancer Activity Research into arylidene pyruvic acids motif in synthesizing new thiopyrano[2,3-d]thiazoles has demonstrated potential biological activities, including anticancer effects. The hetero-Diels-Alder reaction of 5-arylidene-4-thioxo-2-thiazolidinones with arylidene pyruvic acids yielded compounds evaluated for anticancer activity, indicating the structural framework's relevance in medicinal chemistry applications (Lozynskyi, Zimenkovsky, Nektegayev, & Lesyk, 2015).
Material Science Applications The molecular structure of the specified compound suggests its utility in material science, particularly in creating polymers and small molecules for electronic applications. For instance, the synthesis of copolymers for high-efficiency polymer solar cells showcases the potential of thiophene-containing compounds in developing materials for renewable energy technologies (Qin, Li, Li, Du, Veit, Schleiermacher, Andersson, Bo, Liu, Inganäs, Wuerfel, & Zhang, 2009).
properties
IUPAC Name |
2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S3/c1-6(19(25)26)22-17(23)11-7-5-8(12(11)18(22)24)14-10(7)13(9-3-2-4-28-9)15-16(29-14)21-20(27)30-15/h2-4,6-8,10-14H,5H2,1H3,(H,21,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMQOLXBKPUMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C4C3C(C5=C(S4)NC(=O)S5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2627936.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2627938.png)


![[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B2627941.png)


![N-(3-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide](/img/structure/B2627946.png)

